molecular formula C11H12Cl2O B1324292 3',4'-Dichloro-2,2-dimethylpropiophenone CAS No. 854891-91-1

3',4'-Dichloro-2,2-dimethylpropiophenone

Cat. No.: B1324292
CAS No.: 854891-91-1
M. Wt: 231.11 g/mol
InChI Key: BFSZTHANSPDQNI-UHFFFAOYSA-N
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Description

3’,4’-Dichloro-2,2-dimethylpropiophenone is a chemical compound with the molecular formula C11H12Cl2O. It is characterized by the presence of two chlorine atoms attached to the benzene ring and a dimethyl group attached to the carbonyl carbon. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

3’,4’-Dichloro-2,2-dimethylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for 3’,4’-Dichloro-2,2-dimethylpropiophenone suggests avoiding breathing dust, vapor, mist, or gas and avoiding contact with skin and eyes . It should be stored in a tightly closed container and in a dry place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichloro-2,2-dimethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,4-dichlorobenzoyl chloride and isobutyryl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dichloro-2,2-dimethylpropiophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichloro-2,2-dimethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-2,2-dimethylpropiophenone involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the type of interaction.

Comparison with Similar Compounds

Similar Compounds

    3’,4’-Dichloropropiophenone: Similar structure but lacks the dimethyl group.

    2,2-Dimethylpropiophenone: Similar structure but lacks the chlorine atoms.

    3’,4’-Dichloroacetophenone: Similar structure but has an acetyl group instead of the dimethyl group.

Uniqueness

3’,4’-Dichloro-2,2-dimethylpropiophenone is unique due to the presence of both chlorine atoms and the dimethyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various chemical and biological studies.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSZTHANSPDQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629214
Record name 1-(3,4-Dichlorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854891-91-1
Record name 1-(3,4-Dichlorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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